5-Chloro-6-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLYZXGODJWVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 6 Methoxyquinoline and Analogous Systems
Electrophilic Aromatic Substitution Patterns on Halogenated and Methoxylated Quinolines
The regioselectivity of electrophilic aromatic substitution (SEAr) on the quinoline (B57606) ring is dictated by the combined electronic effects of the heterocyclic nitrogen and the existing substituents. In general, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. For the quinoline nucleus, electrophilic substitution typically occurs at the C5 and C8 positions.
In the case of 5-Chloro-6-methoxyquinoline, the directing effects of the chloro and methoxy (B1213986) groups are crucial. The 6-methoxy group is a powerful activating, ortho-para directing group due to its +M (mesomeric) effect. It strongly donates electron density to the aromatic ring, primarily at positions 5 and 7. Conversely, the 5-chloro substituent is a deactivating, ortho-para director. Its -I (inductive) effect withdraws electron density, but its +M effect (via lone pairs) directs incoming electrophiles to the ortho (C6) and para (C8) positions.
A notable example is the nitration of 5-chloro-8-hydroxyquinoline (B194070), which proceeds to give the 5-chloro-7-nitro-8-hydroxyquinoline, demonstrating substitution at the position ortho to the hydroxyl group and meta to the chloro group. nih.gov Another relevant study investigated the synthesis of 5-fluoroprimaquine, which involved the nitration of this compound to produce 5-chloro-6-methoxy-8-nitroquinoline.
| Substituent | Position | Electronic Effect | Preferred Positions for Electrophilic Attack |
| 6-Methoxy | C6 | +M, -I (Activating) | C5, C7 |
| 5-Chloro | C5 | -I, +M (Deactivating) | C6, C8 |
| Quinoline N | N1 | -I, -M (Deactivating) | Benzene Ring (C5, C8) |
| Combined Effect | - | - | C8 (major), C7 (minor) |
Nucleophilic Substitution Reactions and Transformations at the Chloro Position
The chloro group in chloroquinolines is susceptible to nucleophilic aromatic substitution (SNAr), particularly when located at the C2 or C4 positions, which are activated by the ring nitrogen. The reactivity of a chloro group at the C5 position is comparatively lower. However, under appropriate conditions, it can be displaced by various nucleophiles.
The mechanism of SNAr typically involves the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org
Studies on analogous systems, such as 4-chloroquinolines, have shown successful substitution with a variety of nucleophiles including amines, thiols, and alkoxides. For instance, 4-chloro-7-substituted-quinolines react with mono/dialkyl amines to yield 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, hydrazination and azidation reactions have been reported for 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com These reactions often require heating and sometimes the use of a base or acid catalyst to facilitate the substitution. researchgate.net
For this compound, nucleophilic substitution at the C5 position would require forcing conditions due to the lack of direct activation from the ring nitrogen. The electron-donating methoxy group at C6 could further slightly deactivate the ring towards nucleophilic attack. However, reactions with strong nucleophiles like sodium methoxide (B1231860) or amines at high temperatures could potentially lead to the corresponding 5-methoxy or 5-amino derivatives.
| Chloroquinoline Substrate | Nucleophile | Product | Reference |
| 4-Chloro-7-substituted-quinolines | Butyl amine | Butyl-(7-substituted-quinolin-4-yl)-amine | nih.gov |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |
| 2-Chloroquinolines | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |
Functional Group Interconversions Involving Methoxy and Chloro Substituents
The methoxy and chloro groups on the quinoline ring can be chemically transformed into other functional groups, providing pathways to a wider range of derivatives.
A common transformation for the methoxy group is its cleavage to a hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr3) in a suitable solvent such as dichloromethane. chemicalbook.com This reaction allows for the deprotection of a methoxy group, which is often used as a protecting group for a more reactive hydroxyl functionality during synthesis.
The chloro group can be introduced onto a quinoline ring, often at a late stage of a synthetic sequence. A common method is the treatment of a hydroxyquinoline or a quinoline N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3). nih.govvulcanchem.com For example, the chlorination of 5-methoxyquinoline (B23529) can be achieved by first forming the N-oxide with an oxidizing agent like m-CPBA, followed by reaction with POCl3 to introduce the chlorine at the 2-position. vulcanchem.com The introduction of a chlorine at the 5-position would typically start from a 5-hydroxyquinoline (B119867) derivative.
Furthermore, the chloro group can be removed via reductive dehalogenation. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, can replace the chloro substituent with a hydrogen atom. nih.gov
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Methoxy (-OCH3) | Boron tribromide (BBr3) | Hydroxyl (-OH) | chemicalbook.com |
| Hydroxyl (-OH) | Phosphorus oxychloride (POCl3) | Chloro (-Cl) | nih.govvulcanchem.com |
| Chloro (-Cl) | Pd/C, H2 | Hydrogen (-H) | nih.gov |
Cascade Reactions and Annulations in Quinoline Frameworks
The construction of the quinoline framework itself is often achieved through cascade or annulation reactions. These methods allow for the efficient synthesis of substituted quinolines from simpler starting materials. Classical methods include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
More contemporary methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity. For example, rhodium-catalyzed [3+3]-annulation of quinoline N-oxides with cyclopropenones provides access to functionalized 2-quinolones. rsc.org Iron-promoted tandem reactions of anilines with styrene (B11656) oxides can yield 3-arylquinolines through C-C cleavage and C-H activation. organic-chemistry.org
For a molecule like this compound, its synthesis could be envisioned through a Skraup reaction starting from 3-chloro-4-methoxyaniline (B1194202) and glycerol (B35011). mdpi.com Alternatively, a Friedländer annulation could be employed, condensing a 2-amino-5-chloro-4-methoxy-substituted benzaldehyde (B42025) or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Furthermore, existing quinoline frameworks can be substrates for further annulation reactions. For instance, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes can lead to the formation of fused heterocyclic systems like pyrano[2,3-b]quinolines. rsc.org These strategies highlight the versatility of the quinoline ring in constructing complex polycyclic structures.
Oxidative and Reductive Transformations of Substituted Quinolines
The quinoline ring system exhibits distinct behavior under oxidative and reductive conditions. The pyridine ring is generally resistant to oxidation due to the electron-withdrawing nature of the nitrogen atom. orientjchem.org However, the benzene ring can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO4), typically leading to cleavage of the benzene ring to form a pyridine dicarboxylic acid. orientjchem.org In some cases, the benzene ring can be oxidized to a quinone. For example, 6-methoxyquinoline (B18371) can be converted to 6-methoxy-2-chloroquinoline-5,8-dione. nih.gov
Reductive transformations can target either the pyridine or the benzene ring, or both. Catalytic hydrogenation can reduce the pyridine ring to a tetrahydroquinoline. Complete reduction of both rings to a decahydroquinoline (B1201275) is also possible under more vigorous conditions.
Substituents on the quinoline ring can also be selectively reduced. For example, a nitro group, which might be introduced via electrophilic substitution as discussed in section 3.1, can be readily reduced to an amino group using reagents like tin(II) chloride (SnCl2) or through catalytic hydrogenation. mdpi.com The reduction of an amide group on the quinoline scaffold has been achieved using lithium aluminum hydride (LiAlH4). mdpi.com
Reactivity Studies of the Quinoline Nitrogen and Peripheral Substituents
The quinoline nitrogen can also undergo alkylation and acylation reactions. For instance, it can react with alkyl halides to form N-alkylquinolinium salts. The reactivity of the nitrogen can be harnessed in various synthetic transformations. In a reaction between quinine (B1679958) and 2-chloro-4,6-dimethoxy-1,3,5-triazine, the initial reversible attack occurs at the quinoline nitrogen. arkat-usa.orgresearchgate.net
Peripheral substituents also exhibit their own characteristic reactivity. The methoxy group, as mentioned, can be cleaved. The chloro group can undergo nucleophilic substitution and also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for extensive derivatization of the quinoline core.
Advanced Mechanistic Investigations of 5 Chloro 6 Methoxyquinoline and Quinoline Derivatives
Elucidation of Reaction Mechanisms in the Synthesis of Substituted Quinolines
The synthesis of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions developed to construct this scaffold from simpler acyclic precursors. These methods can be adapted to produce a wide array of substituted derivatives, including 5-Chloro-6-methoxyquinoline, by selecting appropriately functionalized starting materials. The mechanisms of these reactions generally involve the condensation of an aniline (B41778) derivative with a carbonyl compound, followed by an acid-catalyzed cyclization and dehydration.
Classic methods for quinoline synthesis include:
Combes Synthesis : This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. wikipedia.org The critical step is the acid-catalyzed intramolecular electrophilic attack of the aniline ring on the enamine, followed by dehydration to yield the aromatic quinoline ring. wikipedia.org To synthesize a derivative like this compound, one might start with 4-chloro-3-methoxyaniline.
Friedländer Synthesis : This method provides a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction is typically catalyzed by an acid or base. The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline product.
Skraup Synthesis : In this reaction, an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.org The sulfuric acid first dehydrates the glycerol to acrolein. iipseries.org The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to form the quinoline ring. iipseries.org
Electrophilic Cyclization : Modern methods include the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org In this process, the alkyne is activated by an electrophile (e.g., ICl, Br₂). The aromatic ring of the aniline then performs an intramolecular nucleophilic attack on the activated triple bond, leading to a dihydroquinoline intermediate that is subsequently oxidized to the quinoline. acs.org This method allows for the synthesis of 3-halo-substituted quinolines under mild conditions. nih.govacs.org
The choice of precursors is crucial for determining the final substitution pattern. For instance, in the Combes synthesis, using methoxy-substituted anilines can influence the regioselectivity of the cyclization step. wikipedia.org
Understanding Ligand-Target Interactions in Biological Systems
The biological activity of this compound and related derivatives stems from their ability to bind with high affinity and specificity to biological targets, primarily proteins and nucleic acids. The quinoline ring provides a rigid, planar scaffold capable of engaging in π-π stacking interactions, while the chloro and methoxy (B1213986) substituents modulate solubility, electronic distribution, and steric fit, allowing for precise interactions such as hydrogen bonding and hydrophobic contacts. nih.govsamipubco.com
Quinoline derivatives are potent inhibitors of a wide range of enzymes critical for cell survival and proliferation. The specific derivative 2-chloro-6-methoxyquinoline (B88731), which is structurally related to this compound, has been incorporated into molecules designed as inhibitors of tubulin polymerization and receptor tyrosine kinases. nih.govnih.gov
The mechanisms of inhibition can be diverse:
Kinase Inhibition : Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases. For example, 7-(Benzyloxy)-4-chloro-6-methoxyquinoline has been identified as an inhibitor of receptor tyrosine kinases like c-Met and KDR (VEGFR-2), which are key drivers of tumor growth and angiogenesis. By occupying the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation of downstream substrates, thereby blocking signal transduction.
Topoisomerase and DNA Gyrase Inhibition : Quinolones are well-known inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. acs.orgnih.gov Their mechanism involves stabilizing the covalent complex formed between the enzyme and cleaved DNA. nih.gov This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death. researchgate.net This mode of action is also exploited in anticancer agents that target human topoisomerases. researchgate.netarabjchem.org
Other Enzyme Targets : Studies have shown that various quinoline derivatives can inhibit other enzymes, including cathepsins, phosphodiesterases (PDEs), and lanosterol (B1674476) 14α-demethylase. nih.govacs.orgscielo.br For instance, certain 2,4-diphenylquinolines act as uncompetitive inhibitors of Cathepsin K, meaning they bind only to the enzyme-substrate complex. scielo.br
Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives
| Quinoline Derivative/Scaffold | Target Enzyme | Inhibition Mechanism/Key Finding |
|---|---|---|
| 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | c-Met, KDR (VEGFR-2) | Potent inhibition of kinase activity, crucial for anti-tumor and anti-angiogenesis effects. |
| 2-Chloro-6-methoxyquinoline Hybrids | Tubulin | Inhibition of tubulin polymerization, arresting the cell cycle at the G2/M phase. nih.gov |
| Quinolone Class | DNA Gyrase, Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks. acs.orgnih.gov |
| 2,4-Diphenylquinoline Derivatives | Cathepsin K | Uncompetitive inhibition, binding to the enzyme-substrate complex. scielo.br |
| Quinoline Derivatives | Phosphodiesterase 10A (PDE10A) | Binding affinity is determined by H-bonds, π-π stacking, and hydrophobic contacts. nih.gov |
| Quinoline-Thiazole Hybrids | Lanosterol 14α-demethylase (LDM) | Inhibition of LDM blocks ergosterol (B1671047) production, disrupting fungal cell integrity. acs.org |
Beyond indirect effects on DNA through enzyme inhibition, the planar aromatic structure of the quinoline ring system allows for direct interaction with the DNA double helix. researchgate.netorientjchem.org
DNA Intercalation : The flat, electron-rich surface of the quinoline core can insert itself between the base pairs of DNA (intercalation). samipubco.comscbt.comcapes.gov.br This interaction is stabilized by π-π stacking forces with the nucleobases. scbt.com Intercalation causes a conformational change in the DNA, unwinding the helix and increasing the distance between base pairs. researchgate.net This disruption can interfere with fundamental cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. researchgate.net The ability of a quinoline derivative to intercalate is often enhanced by the presence of a positively charged side chain, which interacts with the negatively charged phosphate (B84403) backbone of DNA. capes.gov.br
Interaction with the Gyrase-DNA Complex : Quinolones bind to single-stranded DNA within the gyrase-DNA complex in a sequence-dependent manner, an interaction mediated by magnesium ions. nih.gov This binding is thought to be a key part of their inhibitory mechanism, reflecting how the drug interacts with DNA in the context of the enzyme it targets. nih.gov
By inhibiting key enzymes, this compound and its analogs can profoundly modulate intracellular signaling pathways that govern cell fate decisions such as proliferation, survival, and death.
Receptor Tyrosine Kinase (RTK) Pathways : As noted, derivatives containing the chloro-methoxy-quinoline core can inhibit RTKs like c-Met and VEGFR-2. Inhibition of these kinases directly blocks downstream signaling cascades, including the Ras/MAPK (Mitogen-activated protein kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) pathways. researchgate.netmdpi.com These pathways are central to transmitting growth signals from the cell surface to the nucleus, and their blockade can halt cell proliferation and induce apoptosis. researchgate.netekb.eg
Inflammatory Signaling Pathways : Certain quinoline derivatives have been shown to simultaneously inhibit the JAK/STAT (Janus kinase/Signal transducer and activator of transcription) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. ekb.egacs.org These are primary proinflammatory signaling routes, and their inhibition can decrease the release of inflammatory mediators like interleukins and TNF-α, suggesting therapeutic potential in inflammatory diseases. acs.org
Cell Cycle and Apoptosis Regulation : The disruption of tubulin polymerization by quinoline inhibitors leads to mitotic arrest, a potent trigger for apoptosis. researchgate.net Furthermore, the DNA damage induced by topoisomerase inhibitors activates stress response pathways, often involving the p53 tumor suppressor protein, which can lead to cell cycle arrest or programmed cell death. researchgate.netaacrjournals.org Some 5,8-quinolinedione (B78156) derivatives have been shown to block the ERK (Extracellular signal-regulated kinase) pathway, resulting in G2/M cell cycle arrest and apoptosis. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design for Quinoline Derivatives
Impact of Substitution Patterns on Quinoline (B57606) Scaffold Activity
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. researchgate.net Strategic placement of various functional groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.
Role of Halogenation (e.g., Chlorine at C-5) on Activity and Selectivity
The introduction of halogen atoms, such as chlorine, into the quinoline scaffold is a common strategy in medicinal chemistry to enhance biological activity. beilstein-journals.orgbohrium.com Halogenation, particularly at the C-5 position, can significantly impact a molecule's properties. For instance, the presence of a chlorine atom can increase lipophilicity, which may improve cellular uptake. researchgate.net
Research has shown that halogenation can lead to improved therapeutic effects. For example, in the development of antileishmanial agents, the introduction of a chloro group at the C-6 position of the quinoline scaffold resulted in a highly active derivative. mdpi.com Conversely, the removal of a 5-chloro substituent in a different quinoline series led to a 23-fold decrease in affinity for its target. In another study, C5-selective halogenation of 8-substituted quinolines has been achieved using metal-free protocols, highlighting the importance of this position for modifying activity. rsc.orgrsc.org The precise placement of the halogen is critical, as demonstrated by studies where C5-halogenated products were exclusively formed in good to excellent yields. rsc.org
The electronic effects of halogens also play a crucial role. Their electron-withdrawing nature can modulate the reactivity and binding interactions of the quinoline ring system. The development of efficient and regioselective methods for the halogenation of quinolines, such as copper-promoted C5-selective bromination and iron(III)-catalyzed C5-H halogenation, underscores the significance of this substitution pattern in drug design. beilstein-journals.orgmdpi.com
Influence of Alkoxy Groups (e.g., Methoxy (B1213986) at C-6) on Biological Potency
Alkoxy groups, such as a methoxy group, are another key substituent used to modulate the biological activity of quinoline derivatives. The presence of a methoxy group can influence a compound's metabolic stability and its ability to form hydrogen bonds, which are critical for drug-target interactions.
For example, the introduction of an alkoxy group at the C-6 position of 5,8-quinolinedione (B78156) derivatives led to an increase in anticancer activity against certain cell lines. mdpi.com In some cases, the elongation of the alkoxy chain further enhanced this activity. mdpi.com However, the influence of alkoxy groups can be context-dependent. In a study on the rhizogenesis of Paulownia clones, the presence of alkoxy groups at the C-6 position of certain quinoline derivatives reduced their activity. medicine.dp.ua Similarly, the introduction of a methoxy group at C-6 in a series of antileishmanial compounds led to a considerable decrease in activity. mdpi.com
Positional Isomerism and Pharmacological Efficacy
The specific placement of substituents on the quinoline ring, known as positional isomerism, can have a dramatic effect on pharmacological efficacy. mdpi.com Even minor shifts in the location of a functional group can alter the molecule's three-dimensional shape, electronic distribution, and ability to interact with its biological target.
For instance, studies on quinoline derivatives have shown that substitutions at the C-2 and C-3 positions can lead to greater anticancer activity compared to substitutions at the C-4 and C-8 positions. researchgate.net In the context of antimalarial quinolines, the aromaticity of the pyridine-type ring, which is influenced by substituent positions, appears to be more critical for drug activity than that of the benzene-type ring. mdpi.com
Furthermore, the selective alkylation of quinoline derivatives is heavily influenced by the position of existing substituents. For example, the alkylation of 8-substituted quinoline-2(1H)-ones showed high selectivity, a phenomenon not observed with C-6 and C-7 substituted homologs. mdpi.compreprints.org This demonstrates that the position of a substituent can direct the course of further chemical modifications, ultimately impacting the final compound's biological profile. The study of positional isomers is therefore a critical aspect of structure-activity relationship (SAR) studies, providing valuable insights for the design of more potent and selective drugs.
Rational Drug Design Principles for Quinoline-Based Therapeutics
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new therapeutics based on a deep understanding of biological targets and molecular interactions. benthamscience.com For quinoline-based therapeutics, this approach involves the systematic modification of the quinoline scaffold to optimize its pharmacological properties. bohrium.comnih.gov
Key principles of rational drug design for quinoline derivatives include:
Target-Oriented Design: This involves designing molecules that specifically interact with a known biological target, such as an enzyme or receptor. benthamscience.com Understanding the three-dimensional structure of the target allows for the design of quinoline derivatives with complementary shapes and chemical features.
Structure-Activity Relationship (SAR) Studies: As detailed in the previous section, SAR studies are crucial for identifying the key structural features of the quinoline scaffold that are responsible for its biological activity. researchgate.net This knowledge guides the modification of the scaffold to enhance potency and reduce off-target effects.
Pharmacokinetic Optimization: Rational design also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives. benthamscience.com This can involve modifying the molecule to increase its solubility, improve its metabolic stability, or enhance its ability to cross biological membranes.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools in rational drug design. tandfonline.com These techniques allow researchers to predict how a quinoline derivative will bind to its target and to evaluate its potential ADME properties before it is synthesized.
By applying these principles, medicinal chemists can design and synthesize novel quinoline-based therapeutics with improved efficacy and safety profiles. benthamscience.com
Pharmacophore Modeling and Hypothesis Generation for Quinoline Scaffolds
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. tandfonline.comresearchgate.net This approach is particularly valuable in the design of novel quinoline-based therapeutics.
The process of pharmacophore modeling for quinoline scaffolds typically involves the following steps:
Training Set Selection: A set of quinoline derivatives with known biological activity against a specific target is selected. allsubjectjournal.com
Conformational Analysis: The possible three-dimensional conformations of each molecule in the training set are generated.
Pharmacophore Feature Identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified among the active molecules. researchgate.net
Pharmacophore Model Generation: A three-dimensional model representing the spatial arrangement of these essential features is created. nih.gov
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive molecules. tandfonline.com
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. dovepress.com This "virtual screening" approach can significantly accelerate the discovery of new lead compounds. For example, a pharmacophore model developed from known antioxidants was successfully used to identify new quinoline derivatives with antioxidant properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.orgwisdomlib.org For quinoline derivatives, QSAR studies provide valuable insights into how different structural modifications influence their pharmacological effects. allsubjectjournal.comresearchgate.net
In a typical QSAR study of quinoline derivatives, a set of compounds with known biological activities is used. sphinxsai.com A wide range of molecular descriptors, which quantify various aspects of the molecules' structure and properties (e.g., electronic, steric, and hydrophobic), are calculated for each compound. arabjchem.org Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to develop a mathematical equation that correlates a selection of these descriptors with the observed biological activity. allsubjectjournal.comsphinxsai.com
A statistically significant QSAR model can be used to:
Predict the activity of newly designed compounds: This allows for the prioritization of synthetic efforts towards the most promising candidates. allsubjectjournal.com
Understand the mechanism of action: The descriptors included in the QSAR model can provide clues about the key molecular features that are important for biological activity.
Guide the optimization of lead compounds: By understanding the relationship between structure and activity, medicinal chemists can make more informed decisions about how to modify a lead compound to improve its potency.
QSAR studies have been successfully applied to various classes of quinoline derivatives, including those with antitubercular and anticancer activities, demonstrating the utility of this approach in the design of novel therapeutics. arabjchem.orgsphinxsai.com
Computational Chemistry and in Silico Approaches for 5 Chloro 6 Methoxyquinoline Research
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of quinoline (B57606) derivatives. For 5-Chloro-6-methoxyquinoline, DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structural model.
These calculations are also essential for understanding the electronic landscape of the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. grafiati.com A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for predicting how the molecule will interact with other molecules, including biological receptors. Theoretical calculations of ionization potentials and electronic spectra can be compared with experimental data from techniques like photoemission spectroscopy to validate the computational models. cnr.it
Table 1: Representative DFT-Calculated Properties for a Quinoline Scaffold (Note: These are representative values. Specific calculations for this compound are required for precise data.)
| Property | Description | Typical Application for this compound |
| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | Predicts the exact molecular shape and steric profile. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Identifies regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Identifies regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. grafiati.com | Assesses the molecule's overall reactivity and electronic excitation properties. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Visualizes electron-rich and electron-poor regions to predict intermolecular interactions. |
| Dipole Moment | Measures the overall polarity of the molecule. vulcanchem.com | Helps predict solubility and the nature of electrostatic interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Binding
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment. nih.govnih.gov
For this compound, MD simulations are particularly valuable for conformational analysis, revealing the flexibility of the molecule and the rotational freedom around its single bonds, such as the bond connecting the methoxy (B1213986) group to the quinoline ring. When studying the interaction of this compound with a biological target like a protein kinase or enzyme, MD simulations are used to assess the stability of the ligand-protein complex. mdpi.comnih.gov Key metrics such as Root Mean Square Deviation (RMSD) are calculated to monitor the stability of the complex over the simulation time, typically nanoseconds. tandfonline.com Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein or ligand are most mobile. These simulations are crucial for validating docking results and understanding the dynamic nature of the binding process. mdpi.com
Table 2: Applications of Molecular Dynamics (MD) Simulations in Ligand Research
| MD Simulation Analysis | Objective | Insight Gained for this compound |
| Conformational Search | To explore the possible shapes (conformations) the molecule can adopt. | Identifies low-energy conformations that are likely relevant for receptor binding. |
| Ligand-Protein Stability (RMSD) | To measure the average change in atomic positions, assessing the stability of the complex over time. tandfonline.com | Confirms if the ligand remains stably bound in the protein's active site. |
| Atomic Fluctuations (RMSF) | To identify the flexibility of different regions of the protein and ligand. | Reveals which parts of the binding site or ligand are flexible or rigid. |
| Binding Free Energy (MM/PBSA) | To calculate the free energy of binding for a ligand-protein complex from the simulation trajectory. mdpi.com | Provides a more accurate estimation of binding affinity than docking scores alone. |
| Hydrogen Bond Analysis | To track the formation and breaking of hydrogen bonds between the ligand and target over time. | Identifies key, stable hydrogen bond interactions that anchor the ligand. |
Molecular Docking Studies for Protein-Ligand Interactions of Quinoline Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and elucidating binding mechanisms. For quinoline derivatives, including this compound, docking studies can identify potential biological targets and predict binding affinity.
The process involves preparing the 3D structures of the ligand and the protein. A "grid box" is defined around the protein's active site, specifying the search space for the docking algorithm. cbijournal.com The software then samples numerous possible binding poses of the ligand within this site and uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the quinoline derivative and specific amino acid residues in the protein's active site. tandfonline.com Such studies have been performed on various quinoline derivatives to explore their potential as inhibitors of targets like protein kinases, DNA gyrase, and topoisomerase. tandfonline.comnih.gov
Table 3: Hypothetical Molecular Docking Results for a Quinoline Derivative (Note: This table is illustrative. Target and results are hypothetical and serve as an example of typical output.)
| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase CK2 | 1 | -9.3 | LYS68, ASP175 | Hydrogen Bond tandfonline.com |
| VAL66, ILE95, PHE113 | Hydrophobic Contact tandfonline.com | |||
| E. coli DNA Gyrase B | 1 | -7.2 | ASP73, GLY77 | Hydrogen Bond nih.gov |
| ILE78, PRO79 | Hydrophobic Contact nih.gov |
Virtual Screening Methodologies for Novel Quinoline-Based Compounds
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. f1000research.com This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. For quinoline-based compounds, virtual screening can be used to discover novel derivatives with enhanced activity or improved properties.
The process often starts with a known active molecule or a pharmacophore model, which defines the essential spatial arrangement of features required for binding. Huge compound databases, such as ZINC, are then filtered to find molecules that match the pharmacophore or have structural similarity to the query molecule. tandfonline.com The resulting hits are then subjected to molecular docking to predict their binding affinity for the target of interest. mdpi.comnih.gov This multi-step, hierarchical approach allows for the efficient sifting of millions of compounds to identify a manageable number of promising candidates for further investigation, such as novel inhibitors of c-Kit kinase or anticancer agents. mdpi.comtandfonline.com
Prediction of Chemical Reactivity and Reaction Pathways via Computational Methods
Computational methods are powerful tools for predicting the chemical reactivity of molecules and exploring potential reaction pathways. numberanalytics.com This is particularly useful for planning the synthesis of complex molecules like substituted quinolines. For this compound, understanding its reactivity is key to designing reactions for further functionalization.
Computational models can predict sites of electrophilic or nucleophilic attack by analyzing the molecule's electronic structure. nih.gov Reactivity descriptors derived from DFT, such as Fukui functions and frontier molecular orbitals (HOMO/LUMO), can pinpoint the most reactive atoms. For instance, the electron-withdrawing nature of the chloro and cyano groups in some quinolines directs electrophilic substitution, while electron-donating groups like methoxy can stabilize intermediates during nucleophilic substitution. Computational tools can also model entire reaction pathways, calculating the energy barriers (activation energies) for different potential routes. numberanalytics.com This helps chemists predict the most likely products and optimize reaction conditions without extensive trial-and-error experimentation. epa.govchemrxiv.org
Supramolecular Chemistry and Advanced Material Science Applications of Quinoline Derivatives
Intermolecular Interactions and Self-Assembly of Quinoline (B57606) Derivatives
The spatial arrangement of molecules in the solid state is directed by a variety of intermolecular forces. In quinoline derivatives, these interactions are crucial for the formation of stable, extended networks, a field of study known as supramolecular chemistry. acs.org The presence of aromatic rings, heteroatoms, and various functional groups in compounds like 5-Chloro-6-methoxyquinoline facilitates a range of non-covalent interactions.
Non-covalent interactions involving π systems are fundamental to the structure and function of many chemical and biological systems. wikipedia.org For quinoline derivatives, C-H···π and π–π stacking are dominant forces in their crystal packing.
π–π Stacking: This interaction occurs between aromatic rings, playing a significant role in the assembly of quinoline molecules. In the crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, a close analogue of the title compound, significant π–π stacking interactions are observed. core.ac.ukiucr.org The mean planes of the quinoline rings in adjacent molecules are nearly parallel, allowing for substantial overlap. core.ac.uk These interactions lead to the formation of π-stacked chains running through the crystal lattice. core.ac.ukiucr.org The strength and geometry of these interactions are defined by specific parameters such as the distance between the centroids of the interacting rings. core.ac.uk
C-H···π Interactions: This is a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. wikipedia.org In the crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, molecules are linked by both C—H⋯π and π—π interactions, which collectively form a three-dimensional supramolecular network. researchgate.net However, in the case of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, no C—H⋯π hydrogen bonds are observed, indicating that the presence and type of substituents heavily influence the resulting intermolecular forces. iucr.org
Below is a table detailing the measured π–π stacking interaction parameters in a derivative of 6-methoxyquinoline (B18371).
| Interaction Type | Interacting Rings | Centroid–Centroid Distance (Å) | Dihedral Angle (°) | Ref. |
| π–π Stacking | Quinoline-Quinoline | 3.7579 | 0.16 | core.ac.ukiucr.org |
| π–π Stacking | Quinoline-Quinoline | 3.7923 | 0.16 | core.ac.ukiucr.org |
| π–π Stacking | Quinoline-Quinoline | 3.7898 | 0.12 | iucr.org |
This data is for 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline.
The formation of hydrogen bonding networks is highly dependent on the specific substitution pattern of the quinoline derivative. For instance, in the crystal structures of various (2-chloroquinolin-3-yl)methyl ethers, a range of hydrogen bonds such as C—H⋯N, C—H⋯O, and O—H⋯N have been identified, linking molecules into chains or sheets. nih.gov However, in the crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline, a compound closely related to this compound, there is a notable absence of any C—H⋯N or other significant hydrogen bonds. core.ac.ukiucr.orgnih.gov This absence of strong, directional hydrogen bonding allows the weaker π–π stacking interactions to become the primary organizing force in the crystal packing for this specific molecule. iucr.org
C-H···π and π–π Stacking Interactions
Coordination Chemistry of Quinoline Ligands and Metal Complexes
A coordination complex consists of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. wikipedia.org Ligands must contain at least one lone pair of electrons to donate to the metal center, forming a coordinate bond. libretexts.org Quinoline and its derivatives are effective ligands due to the lone pair of electrons on the nitrogen atom. They can coordinate to a wide range of metal ions to form stable complexes. wikipedia.orglibretexts.org
Derivatives of this compound can be functionalized to enhance their chelating ability. For example, 2-chloro-6-methoxyquinoline-3-carboxylic acid, synthesized from N-(4-anisyl)acetamide, acts as a ligand. researchgate.nettandfonline.com The carboxylic acid group, in conjunction with the quinoline nitrogen, can chelate a metal ion. Such quinoline-based ligands have been investigated for their ability to form functional metal complexes. ambeed.com The electronic properties of the quinoline ring, influenced by substituents like the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group, can modulate the stability and reactivity of the resulting metal complexes.
Applications in Advanced Materials Science
The unique electronic and photophysical properties of quinoline derivatives make them promising candidates for use in advanced materials, particularly in the field of optoelectronics. d-nb.infonih.gov Their rigid, planar structure and extended π-conjugation are advantageous for charge transport and light emission processes.
Quinoline derivatives have been successfully employed as materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). d-nb.infonih.gov
OLEDs: In OLEDs, an organic material emits light when a voltage is applied. google.com Quinoline derivatives can function as the light-emitting dopants or as the host material in the emissive layer. google.comresearchgate.net For example, pyrazolo[3,4-b]quinolines carrying a methoxy substituent at the 6-position have been synthesized and studied as emitting materials. When doped into a suitable host, these compounds produce bright blue light, demonstrating their potential for display and lighting applications. researchgate.net
Transistors: Quinoline derivatives are also utilized in the fabrication of organic transistors. d-nb.info Materials such as 4-Chloro-7-(3-chloropropoxy)-6-methoxy-3-quinolinecarbonitrile are classified as organic transistor materials, highlighting the role of this chemical scaffold in organic electronics. chemscene.com
The application of quinoline derivatives extends to third-generation photovoltaic technologies, including polymer solar cells and dye-sensitized solar cells (DSSCs). d-nb.infonih.gov
Polymer Photovoltaics: In these devices, quinoline-based compounds can be part of the active layer that absorbs light and generates charge carriers. nih.gov
Dye-Sensitized Solar Cells (DSSCs): DSSCs are a type of low-cost solar cell that uses a sensitizer (B1316253) dye attached to the surface of a wide-bandgap semiconductor. Quinoline derivatives are used in two key ways in DSSCs:
As Sensitizer Dyes: Novel metal-free organic dyes incorporating a chloro-trimethoxyquinoline structure, which serves as a π-bridge, have been synthesized for use in DSSCs. These dyes are crucial for light absorption and charge injection into the semiconductor.
As Co-adsorbents: Derivatives of 5-chloro-methoxyquinoline are used as starting materials to synthesize co-adsorbents for DSSCs. researchgate.net For instance, 5-alkyl-8-hydroxyquinolines, prepared via a Suzuki coupling reaction starting from 5-chloro-8-methoxyquinoline (B173580), have been shown to improve the power conversion efficiency and stability of DSSCs when added to the dye solution. researchgate.net
The performance of a DSSC dye based on a chloro-methoxyquinoline scaffold is detailed in the table below.
| Dye | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) | Ref. |
| Dye 4a | 0.645 V | 0.44% | |
| Dye 4b | Not Specified | 3.01% |
This data is for dyes synthesized using 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde (B187287) as a π-bridge.
Chemo- and Biosensors based on Quinoline Frameworks
The development of highly selective and sensitive chemo- and biosensors is a significant area of research in supramolecular and materials science. While the broader quinoline framework is a versatile scaffold for the construction of such sensors, a thorough review of scientific literature and chemical databases reveals no specific documented applications of This compound in the design or development of chemo- or biosensors.
Research into quinoline-based sensors often focuses on derivatives where the strategic placement of substituents, such as hydroxyl or other chelating groups, enhances the molecule's ability to interact with specific analytes. For instance, isomers like 5-chloro-8-hydroxyquinoline (B194070) have been explored for their metal ion sensing capabilities, a property attributed to the presence of the hydroxyl group at the 8-position, which facilitates chelation. Similarly, other derivatives of 6-methoxyquinoline have been functionalized to create fluorescent probes for various ions and molecules.
However, studies detailing the synthesis, characterization, and application of This compound as a primary component of a chemo- or biosensor are not present in the available scientific literature. Consequently, there are no detailed research findings, data on analyte detection, or performance metrics to report for this specific compound in the context of sensing applications.
Advanced Biological Activity Studies of Quinoline Derivatives Mechanistic Focus
Interaction with DNA and Other Biomolecules
The interaction of 5-Chloro-6-methoxyquinoline derivatives with DNA is a significant aspect of their biological activity, particularly in the context of their antimicrobial and anticancer properties. These interactions can occur through various mechanisms.
Quinoline (B57606) derivatives are known to interact with DNA, and this interaction is often a key part of their mechanism of action. For example, the antimicrobial activity of some quinoline compounds is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication. This inhibition often involves the stabilization of a complex between the enzyme and DNA, leading to strand breaks and cell death. Furthermore, some quinoline derivatives have been studied for their DNA binding and photocleavage activities. artsakhlib.am The interaction of certain quinoline derivatives with biomolecules like bovine serum albumin has also been investigated to understand their pharmacokinetic properties. nih.gov
Mechanisms of Anti-Infective Action
The quinoline scaffold is a cornerstone in the development of anti-infective agents, with derivatives exhibiting a wide spectrum of activity against bacteria, parasites, and fungi. mdpi.comresearchgate.net The mechanisms underlying these activities are diverse and often depend on the specific substitution patterns on the quinoline ring. While extensive research exists for the quinoline class, specific mechanistic studies on this compound are not prominently featured in the available literature. Therefore, the following sections will discuss the established anti-infective mechanisms of structurally related quinoline derivatives to provide a contextual understanding.
Antibacterial Mechanisms
The antibacterial action of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. A primary mechanism for many quinolones is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and segregation. Another significant mechanism, particularly for 8-hydroxyquinolines, is the chelation of essential metal ions like iron. nih.gov This sequestration deprives bacteria of vital cofactors for enzymatic reactions, thereby inhibiting their growth. nih.gov
Research into various quinoline derivatives highlights their potential. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.062 to 0.25 µg/ml. nih.gov The fact that its effectiveness is maintained across strains resistant to other drugs suggests a distinct mechanism of action, likely related to its metal-chelating properties. nih.gov Similarly, facilely accessible quinoline derivatives have shown potent activity against a panel of multidrug-resistant Gram-positive bacteria, including C. difficile. nih.gov Hybrid compounds, such as one linking 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin, have also shown promising activity against both Gram-positive and Gram-negative bacteria, with MIC values between 4–16 µg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062-0.25 µg/ml | nih.gov |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive & Gram-negative strains | 4–16 µg/mL | nih.gov |
| Compound 4 (p-CF₃ derivation) | MRSA & VRE | 0.75 µg/mL | nih.gov |
| Compound 6 (p-isopropyl phenyl ring) | MRSA | 1.5 µg/mL | nih.gov |
Antimalarial Mechanisms
Quinoline-based compounds, most notably chloroquine (B1663885), have been central to malaria treatment for decades. wikipedia.orgsums.ac.ir The primary mechanism of action for many antimalarial quinolines is the disruption of hemoglobin digestion in the parasite's acidic food vacuole. wikipedia.org The drug accumulates in this vacuole and interferes with the biocrystallization of heme into hemozoin, leading to a buildup of toxic free heme that damages parasite membranes and leads to cell death. wikipedia.org
Resistance to traditional quinolines like chloroquine is often linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which reduces drug accumulation in the food vacuole. nih.gov Research is now focused on designing new quinoline derivatives that can overcome these resistance mechanisms. nih.gov For example, styrylquinoline derivatives have been identified as fast-acting agents that kill asexual blood-stage parasites at the trophozoite phase and may also possess transmission-blocking potential. nih.gov The hybridization of quinoline scaffolds with other active pharmacophores is another strategy to develop compounds active against resistant strains. sums.ac.ir
Antifungal and Antiparasitic Mechanisms
The antifungal and broader antiparasitic activities of quinoline derivatives are also well-documented. researchgate.netdrugbank.comresearchgate.net Halogenated 8-hydroxyquinolines like clioquinol (B1669181) and chlorquinaldol (B839) have been used as topical antifungal and anti-protozoal agents. drugbank.comdrugbank.com Their mechanism is often linked to the chelation of metal ions essential for microbial enzymes. nih.govdrugbank.com
Some 6-methoxyquinoline (B18371) derivatives have been evaluated for their in-vitro antifungal activity against species like Aspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidum, and Candida albicans, with some showing moderate activity. researchgate.net For other parasitic infections like Chagas disease, caused by Trypanosoma cruzi, quinoline derivatives have shown moderate activity. researchgate.net The antifungal azole agents, which inhibit the sterol 14α-demethylase enzyme in the ergosterol (B1671047) biosynthesis pathway, are a model for antiparasitic drug design, and quinoline structures are being explored for similar inhibitory roles. nih.gov
Mechanisms of Antineoplastic Activity
Quinoline derivatives represent a versatile scaffold for the design of anticancer agents, exhibiting multiple mechanisms of action against tumor cells. mdpi.comnih.gov While specific studies detailing the antineoplastic mechanisms of this compound are limited, research on closely related analogues provides significant insights into their potential modes of action, including the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenesis.
Cell Cycle Arrest and Apoptosis Induction
A key strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Quinoline derivatives have been shown to induce apoptosis through various pathways. Some derivatives, particularly those with a hydroxyl group at the 8-position, can modulate the activity of the p53 tumor suppressor protein. aacrjournals.org For example, 5-chloro-8-quinolinol (5CHQ) was found to shift p53's function from inducing apoptosis to promoting cell survival by enhancing p21 expression, which is a cell cycle inhibitor. aacrjournals.org It is important to note, however, that the related 5-chloro-8-methoxyquinoline (B173580) did not show this antiapoptotic activity, indicating the critical role of the hydroxyl group for this specific mechanism. aacrjournals.orgresearchgate.net
Other quinoline derivatives exert their effects by targeting different cellular components. Derivatives of 2-chloro-6-methoxyquinoline (B88731) have been synthesized and evaluated as tubulin polymerization inhibitors. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govsemanticscholar.org One such derivative induced apoptosis in HepG-2 cancer cells at a rate thirteen times higher than control cells. nih.govsemanticscholar.org
Further studies on other substituted quinolines have shown they can induce apoptosis by modulating the expression of key regulatory genes. For example, a derivative of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) was found to down-regulate the anti-apoptotic genes Bcl-2, Bcl-xl, and Survivin in Caco-2 cancer cells. tandfonline.comresearchgate.net
Table 2: Antineoplastic Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | Observed Mechanism | Reference |
|---|---|---|---|
| 2-chloro-6-methoxyquinoline derivative (Compound 25) | HepG-2 | G2/M phase cell cycle arrest; Apoptosis induction | nih.govsemanticscholar.org |
| 2-chloro-6-methoxyquinoline-3-carbaldehyde derivative (Compound 7) | Caco-2 | Down-regulation of Bcl2, Bcl-xl, Survivin; Apoptosis induction | tandfonline.comresearchgate.net |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3c) | C-32, MDA-MB-231, A549 | Increased p53 and p21 activity; Altered BCL-2/BAX expression | mdpi.com |
| 5-chloro-8-quinolinol (5CHQ) | MOLT-4 | Modulation of p53; p21-dependent anti-apoptotic effect | aacrjournals.org |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com Inhibiting this process is a validated strategy in cancer treatment. Several quinoline derivatives function as potent angiogenesis inhibitors by targeting key receptor tyrosine kinases (RTKs) involved in angiogenic signaling pathways, such as vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). vascularcell.com
Lenvatinib, a quinoline derivative with the chemical name 4-[3-Chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide, is a multi-kinase inhibitor that strongly inhibits VEGFR1-3 and FGFR1-3. vascularcell.com By blocking these receptors, Lenvatinib effectively suppresses VEGF- and FGF-driven proliferation and tube formation of endothelial cells, demonstrating significant antiangiogenic and antitumor activity in various tumor models. vascularcell.com Other quinoline derivatives have been designed as specific VEGFR-2 inhibitors, a key mediator of angiogenesis. tandfonline.comresearchgate.net These compounds have shown the ability to inhibit cancer cell migration and prevent wound healing in vitro, which are processes linked to angiogenesis and metastasis. tandfonline.comresearchgate.net The development of quinoline-based compounds as inhibitors of human methionyl aminopeptidase (B13392206) 2 (MetAP2), a target of the natural anti-angiogenic product fumagillin, represents another avenue of research in this area. google.com
Disruption of Cell Migration
The quinoline scaffold is a significant component in the development of agents that target tumor progression, with a key mechanism of action being the disruption of cell migration. arabjchem.orgrasayanjournal.co.in This process is fundamental to cancer metastasis, the primary cause of mortality in cancer patients. Derivatives of quinoline have been shown to interfere with the complex signaling pathways that govern cellular motility and invasion. arabjchem.org
A standard laboratory method to investigate this activity is the wound healing assay, which allows researchers to observe the rate at which cells move to fill a created gap in a cell monolayer. mdpi.com Studies on compounds structurally related to this compound provide insight into these mechanisms. For instance, 7-(Benzyloxy)-4-chloro-6-methoxyquinoline, a closely related derivative, has been shown to exhibit significant cytotoxic effects against various cancer cell lines by specifically inhibiting cell migration and invasion. The primary mechanism for this activity is attributed to the modulation of protein kinase activity, including the inhibition of receptor tyrosine kinases like c-Met, which are frequently dysregulated in metastatic cancers and play a crucial role in tumor growth, invasion, and angiogenesis. By inhibiting these pathways, such quinoline derivatives lead to decreased cellular motility and invasiveness, thereby hindering the metastatic potential of cancer cells.
Anti-inflammatory and Immunomodulatory Mechanisms
Quinoline-based compounds are recognized for their diverse biological activities, which include anti-inflammatory properties. rsc.org The parent compound, 6-Methoxyquinoline, has demonstrated anti-inflammatory activity, suggesting that this quinoline core is a promising scaffold for developing new anti-inflammatory agents. medchemexpress.com
The mechanisms underlying the anti-inflammatory effects of quinoline derivatives are believed to involve the modulation of various signaling pathways and the production of inflammatory mediators. A primary mechanism is the regulation of pro-inflammatory cytokines. google.com Anti-inflammatory compounds often function by moderating the synthesis and secretion of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, the modulation of key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a crucial aspect of their anti-inflammatory action. nih.gov By inhibiting these pathways, quinoline derivatives can suppress the expression of a wide array of pro-inflammatory genes, thereby reducing the inflammatory response.
Antioxidant Activity Mechanisms
The antioxidant properties of quinoline derivatives contribute significantly to their therapeutic potential by mitigating cellular damage from oxidative stress. The 6-methoxyquinoline structure is associated with antioxidant effects. medchemexpress.com The primary mechanism of this activity is the scavenging of free radicals. This has been demonstrated in studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, a common method for evaluating antioxidant capabilities. scholarsresearchlibrary.comacs.org
Research on compounds structurally similar to this compound has provided specific data on this activity. For example, 2-Chloro-6-methoxyquinoline-3-carbonitrile, a closely related derivative, has been shown to possess strong antioxidant capabilities, with its efficacy being comparable to that of the standard antioxidant, ascorbic acid. The mechanism involves the donation of a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and breaking the chain reaction of oxidation. The potency of this activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. Another related derivative, 2,7-dichloroquinoline-3-carboxamide, also displayed potent antioxidant activity in DPPH assays. researchgate.net Beyond direct radical scavenging, the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway represents another potential mechanism, as Nrf2 is a key regulator of the cellular antioxidant response. nih.gov
Interactive Data Table: Antioxidant Activity of Quinoline Derivatives
The following table summarizes the DPPH radical scavenging activity for several quinoline derivatives, presented as IC50 values. A lower IC50 value indicates stronger antioxidant activity.
| Compound | IC50 (µg/mL) | Reference Standard | Standard IC50 (µg/mL) | Citation |
| 2-Chloro-6-methoxyquinoline-3-carbonitrile | 0.31 | Ascorbic Acid | 2.41 | |
| 2,7-dichloroquinoline-3-carboxamide | 0.31 | Ascorbic Acid | 2.41 | researchgate.net |
| 2,7-dichloroquinoline-3-carbonitrile | 2.17 | Ascorbic Acid | 2.41 | researchgate.net |
Future Directions and Emerging Research Avenues for 5 Chloro 6 Methoxyquinoline and Quinoline Derivatives
Exploration of Novel Synthetic Pathways
The synthesis of quinoline (B57606) derivatives is a well-established field, with classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions being foundational. arabjchem.org However, the demand for more efficient, environmentally friendly, and versatile synthetic routes has driven the exploration of novel pathways.
Future research in this area is focused on several key aspects:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. rsc.org These reactions are prized for their high atom economy and the ability to rapidly generate diverse libraries of quinoline derivatives for screening. rsc.org Reactions like the Povarov, Gewald, and Ugi reactions are being increasingly employed for the synthesis of various quinoline scaffolds. rsc.org
Green Chemistry Approaches: There is a significant shift towards developing more sustainable synthetic methods. This includes the use of greener solvents like glycerol (B35011), microwave-assisted synthesis to reduce reaction times, and the development of catalyst-free reactions. jptcp.com
Nanocatalysis: The use of nanocatalysts, particularly those based on metals like copper and iron, is an emerging trend in quinoline synthesis. nih.gov These catalysts offer high reactivity, selectivity, and easy separation and recyclability, addressing some of the shortcomings of traditional methods. nih.govacs.org For example, copper oxide nanoparticles have been used for the synthesis of quinoline-2,3-dicarboxylates. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Its application to quinoline synthesis is an area of growing interest for producing these compounds on a larger scale.
For 5-Chloro-6-methoxyquinoline specifically, research into novel synthetic pathways could lead to improved yields and purity. smolecule.com Modified Vilsmeier-Haack reactions and cyclocondensation of aniline (B41778) derivatives with cyanoacetate (B8463686) esters are among the established routes that could be further optimized using these modern synthetic technologies.
Advanced Mechanistic Studies on Biological Targets
While numerous biological activities have been reported for quinoline derivatives, a deep understanding of their precise mechanisms of action is often lacking. Future research will increasingly focus on elucidating these mechanisms to enable rational drug design and minimize off-target effects.
Key areas of investigation include:
Target Identification and Validation: High-throughput screening and chemoproteomics approaches are being used to identify the specific protein targets of quinoline derivatives. For instance, some quinoline-based compounds have been identified as inhibitors of enzymes crucial for cancer cell metabolism, such as lactate (B86563) dehydrogenase A (LDHA).
Structural Biology: X-ray crystallography and cryo-electron microscopy are invaluable tools for determining the three-dimensional structures of quinoline derivatives bound to their biological targets. This information provides critical insights into the specific molecular interactions that govern their activity.
Computational Modeling: Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of quinoline derivatives to their targets. researchgate.net These methods can help to understand the key interactions at the atomic level and guide the design of more potent and selective inhibitors. mdpi.com For example, these techniques have been used to study the interaction of quinoline derivatives with DNA and various enzymes. researchgate.net
Systems Biology: Understanding the broader impact of quinoline derivatives on cellular pathways and networks is crucial. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can provide a more holistic view of the biological effects of these compounds.
For this compound, detailed mechanistic studies are needed to understand the basis for its reported antimicrobial and potential anticancer activities. arabjchem.org Investigating its ability to interact with DNA, inhibit key enzymes, or disrupt cell membrane integrity will be crucial for its future development.
High-Throughput Screening and Lead Optimization through Computational Approaches
The discovery and development of new drugs is a long and expensive process. High-throughput screening (HTS) and computational approaches are playing an increasingly important role in accelerating this pipeline for quinoline derivatives.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. researchgate.net For example, HTS was used to identify a thieno[3,2-c]quinoline-4-one derivative as a potent inhibitor of the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov
Computational Lead Optimization: Once a lead compound is identified, computational methods can be used to guide its optimization. science.gov This involves making chemical modifications to improve properties like potency, selectivity, and pharmacokinetic profiles. orientjchem.org Quantitative structure-activity relationship (QSAR) models, for instance, are used to predict the activity of new analogs before they are synthesized. nih.gov
In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com This early assessment helps to identify potential liabilities and guide the design of compounds with better drug-like properties.
A study involving a large-scale computational design of 8536 quinoline derivatives utilized a protocol to filter and select candidates based on bioavailability, toxicity, and manufacturability, ultimately proposing four derivatives as multifunctional antioxidants for neurodegenerative diseases. nih.gov This highlights the power of computational approaches in navigating vast chemical spaces.
Design of Multi-Target Ligands and Hybrid Compounds
The traditional "one target, one drug" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the development of multi-target-directed ligands (MTDLs) and hybrid compounds.
Multi-Target-Directed Ligands (MTDLs): MTDLs are single molecules designed to interact with multiple targets simultaneously. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. Quinoline derivatives are being explored as scaffolds for MTDLs in various therapeutic areas, including Alzheimer's disease. tandfonline.com For example, quinoline-O-carbamate derivatives have been designed as dual inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's. tandfonline.com
Hybrid Compounds: This strategy involves combining two or more pharmacophores (the active parts of different drugs) into a single molecule. mdpi.com This can result in synergistic effects and improved therapeutic profiles. mdpi.com Numerous quinoline-based hybrids have been synthesized, such as:
Quinoline-antibiotic hybrids: Combining a 4-aminoquinoline (B48711) scaffold with agents like cinnamic acid has shown potent antimalarial activity. mdpi.com
Quinoline-pyrimidine hybrids: These have demonstrated significantly higher antiplasmodial activity against resistant malaria strains compared to chloroquine (B1663885). mdpi.com
Quinoline-sulfonamide hybrids: These have also shown promise as potential antimalarials. mdpi.com
Steroid-quinoline hybrids: These have been designed to inhibit and reverse protein aggregation processes associated with neurodegenerative diseases. acs.org
The design of such complex molecules requires a deep understanding of the structure-activity relationships of each component and the appropriate linker to connect them.
Integration of Quinoline Derivatives in Nanotechnology and Advanced Materials
The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications beyond medicine, particularly in nanotechnology and materials science.
Nanotechnology for Drug Delivery: Nanotechnology offers solutions to challenges associated with the delivery of quinoline-based drugs, such as poor solubility and inability to cross the blood-brain barrier. mdpi.com Encapsulating these compounds in nanoparticles or functionalizing carbon dots with quinoline derivatives can enhance their stability, improve their targeting to specific tissues, and enable controlled release. mdpi.comresearchgate.net For instance, a quinoline derivative loaded into soluble starch nanoparticles has been investigated for its anti-inflammatory effects. nih.gov
Organic Light-Emitting Diodes (OLEDs): Quinoline-based compounds are used in the development of OLEDs due to their fluorescence and charge-transporting properties. mdpi.comnumberanalytics.com They can function as ligands in the synthesis of emissive metal complexes or as components of the charge-transporting layers in OLED devices. mdpi.com
Chemosensors: The ability of some quinoline derivatives to bind selectively to specific ions has led to their use in the development of fluorescent chemosensors. mdpi.com For example, quinoline derivative-functionalized carbon dots have been developed as a nanosensor for the detection of zinc ions. researchgate.net
Other Materials Science Applications: Quinoline derivatives are also being explored for use in agrochemicals (fungicides and insecticides), dyes and pigments, and as components in polymer chemistry. mdpi.comresearchgate.netnumberanalytics.com
The integration of the quinoline scaffold into these advanced materials and technologies is a rapidly growing field with the potential for significant innovation.
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-6-methoxyquinoline and its derivatives?
The synthesis typically involves multi-step reactions, such as chlorination of methoxy-substituted quinoline precursors. For example, intermediate compounds like 4-azido-6-methoxy-2-methylquinoline can be modified via nucleophilic substitution or cross-coupling reactions to introduce chloro groups. Propargyl alcohol and triazole-forming reagents are often used to append functional groups . Structural analogs (e.g., 4-chloro-6-methoxy-2-methylquinoline) are synthesized via condensation reactions with amines or alkyl halides under inert conditions to prevent side reactions .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves molecular conformation and substituent positioning (e.g., C–Cl bond angles and torsional strain in the quinoline ring) .
- Fluorescence spectroscopy : Measures pH-dependent excited-state proton transfer dynamics, as seen in analogs like 6-methoxyquinoline, where protonation rates in acidic media correlate with fluorescence quenching .
- NMR and IR : Identify functional groups (e.g., methoxy and chloro substituents) and verify regioselectivity in synthesis .
Q. What preliminary biological activities have been reported for this compound derivatives?
Derivatives exhibit cytotoxicity in vitro, particularly in cancer cell lines, likely due to intercalation with DNA or inhibition of topoisomerases. For example, 3-chloro-6-methoxyquinolin-4-ol analogs show antibacterial and antitumor activity, with structure-activity relationships (SAR) highlighting the importance of the chloro-methoxy motif .
Advanced Research Questions
Q. How can researchers optimize reaction yields for halogenated quinoline derivatives?
- Catalyst selection : Palladium-based catalysts (e.g., [PdCl₂(dcpf)]) improve cross-coupling efficiency with aryl boronic acids .
- Solvent and temperature control : Using 1,4-dioxane at 80–100°C minimizes side reactions during chlorination .
- Protecting groups : Phthalimido groups stabilize intermediates during alkylation steps, enabling higher yields in multi-step syntheses .
Q. How should contradictions in fluorescence data (e.g., pH-dependent quenching) be addressed?
Contradictions arise from differences in excited-state protonation kinetics. For 6-methoxyquinoline, transient absorption spectroscopy reveals a two-step process in neutral aqueous solutions: rapid hydroxyl deprotonation (τ ~2.2 ps) followed by nitrogen protonation (τ ~30 ps). Calibration with reference compounds (e.g., quinine) and pH-controlled experiments are critical for accurate interpretation .
Q. What strategies resolve structural ambiguities in crystallographic or spectroscopic data?
- Density Functional Theory (DFT) : Computationally validates bond angles and torsional strain observed in X-ray structures (e.g., C2–C3–C4–C9 dihedral angles) .
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 2-chloro-6-methoxyquinoline) clarifies substituent effects on ring conformation .
Q. How can structure-activity relationships (SAR) guide the design of bioactive quinoline derivatives?
- Substituent positioning : Chloro groups at the 5-position enhance DNA binding, while methoxy groups at the 6-position improve solubility and membrane permeability .
- Hybrid scaffolds : Combining quinoline with triazole or aniline moieties (e.g., N-((6-methoxyquinolin-2-yl)methylene)-4-methylaniline) broadens biological activity, as seen in antimicrobial and anticancer studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
